バロフロキサシン二水和物

概要

説明

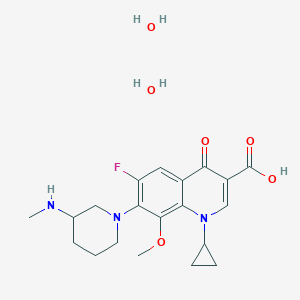

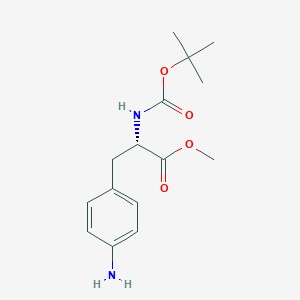

Balofloxacin dihydrate, also known as Balofloxacin dihydrate, is a useful research compound. Its molecular formula is C20H28FN3O6 and its molecular weight is 425.5 g/mol. The purity is usually 95%.

The exact mass of the compound Balofloxacin dihydrate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinolines - Quinolones - Fluoroquinolones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Balofloxacin dihydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Balofloxacin dihydrate including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

抗菌活性

バロフロキサシン二水和物は、グラム陰性菌、グラム陽性菌、および嫌気性菌に対して幅広いスペクトルを持つ経口活性フルオロキノロン系抗生物質です . これは、呼吸器系、腸、尿路感染症の研究に使用できます .

水溶解度の改善

この研究は、BLFXとシクロデキストリン(CD)の包接錯体(IC)を調製することで、バロフロキサシン(BLFX)の水溶解度を改善することを目的としていました。 本研究では、凍結乾燥法によってβ-CD(β-CD)、2-ヒドロキシプロピル-β-CD(HP-β-CD)、2, 6-ジメチル-β-CD(DM-β-CD)を用いて固体状態でICを得ました .

包接錯体の形成

ICの形成は、フーリエ変換赤外分光法、示差走査熱量測定、粉末X線回折、核磁気共鳴、および走査型電子顕微鏡によって確認されました .

溶解速度の向上

結果は、3つのICの水溶解度と溶解速度が、親薬物のBLFXよりも著しく改善されたことを示しました .

抗菌効果

静菌実験により、BLFXの抗菌効果は、CDにカプセル化された後も阻害されないことが明らかになりました .

6. 腎臓および肝細胞への損傷の軽減 BLFXが腎臓および肝細胞に与える損傷は軽減されました .

新規剤形の考案

BLFXとCDのICの成功した調製は、BLFXの新規剤形の考案の可能性を提供し、臨床分野でのさらなる応用に大きな期待が寄せられています .

作用機序

Target of Action

Balofloxacin dihydrate is a fluoroquinolone antibiotic . Its primary target is DNA gyrase , an enzyme essential for bacterial DNA replication . This enzyme is responsible for supercoiling DNA, which is crucial for the transcription and replication processes in bacteria .

Mode of Action

Balofloxacin dihydrate functions by inhibiting the action of DNA gyrase . This inhibition prevents bacterial cells from reproducing or repairing themselves . The compound’s interaction with its target leads to the cessation of DNA replication, which is vital for bacterial growth and survival .

Biochemical Pathways

The inhibition of DNA gyrase by Balofloxacin dihydrate disrupts the normal biochemical pathways in bacteria. DNA gyrase is involved in the process of DNA replication, transcription, and repair . By inhibiting this enzyme, Balofloxacin dihydrate interferes with these processes, leading to the inability of the bacteria to multiply and survive .

Pharmacokinetics

As a fluoroquinolone, it is generally well-absorbed after oral administration, widely distributed in body tissues, metabolized in the liver, and excreted in urine and feces .

Result of Action

The result of Balofloxacin dihydrate’s action is the death of bacterial cells . By inhibiting DNA gyrase, the compound prevents the bacteria from replicating or repairing their DNA, leading to cell death . This makes Balofloxacin dihydrate effective against a wide range of Gram-positive and Gram-negative bacteria .

Safety and Hazards

生化学分析

Biochemical Properties

Balofloxacin Dihydrate has a broad spectrum in vitro activity against a wide range of Gram-positive and Gram-negative bacteria, with enhanced activity against Gram positive bacteria, including MRSA and Streptococcus pneumoniae . It functions by inhibiting the action of DNA-gyrase, preventing bacterial cells from reproducing or repairing themselves, resulting in cellular death .

Cellular Effects

Balofloxacin Dihydrate exerts its effects on various types of cells, primarily bacterial cells. By inhibiting DNA-gyrase, it prevents bacterial cells from reproducing or repairing themselves, leading to cellular death .

Molecular Mechanism

The molecular mechanism of action of Balofloxacin Dihydrate involves the inhibition of DNA-gyrase, an enzyme that is critical for bacterial DNA replication. By inhibiting this enzyme, Balofloxacin Dihydrate prevents bacterial cells from reproducing or repairing themselves .

Temporal Effects in Laboratory Settings

The effects of Balofloxacin Dihydrate over time in laboratory settings are not fully known. It is known that Balofloxacin Dihydrate is effective in reducing the counts of viable M. pneumonia in the lungs of hamsters .

Dosage Effects in Animal Models

The effects of Balofloxacin Dihydrate vary with different dosages in animal models. For example, Balofloxacin Dihydrate at a dosage of 200 mg/kg/day administered orally for 5 days was found to reduce the counts of viable M. pneumonia in the lungs of hamsters .

Subcellular Localization

Given its mechanism of action, it is likely to localize to the bacterial DNA where it exerts its effects by inhibiting DNA-gyrase .

特性

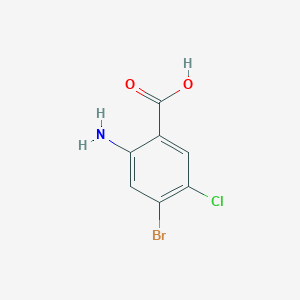

IUPAC Name |

1-cyclopropyl-6-fluoro-8-methoxy-7-[3-(methylamino)piperidin-1-yl]-4-oxoquinoline-3-carboxylic acid;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24FN3O4.2H2O/c1-22-11-4-3-7-23(9-11)17-15(21)8-13-16(19(17)28-2)24(12-5-6-12)10-14(18(13)25)20(26)27;;/h8,10-12,22H,3-7,9H2,1-2H3,(H,26,27);2*1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEGNYJXOCPJAPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCCN(C1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28FN3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151060-21-8 | |

| Record name | Balofloxacin dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151060218 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BALOFLOXACIN DIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SH1AVB6TVK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

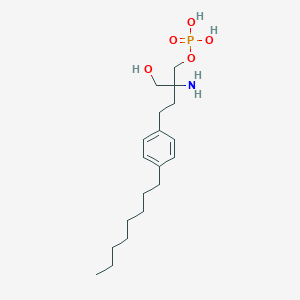

![2-(Benzyloxycarbonyl)amino-2-[2-(4-octylphenyl)ethyl]-1,3-propanediol](/img/structure/B23670.png)

![sodium;3-[4-[2-[[6-amino-9-[(2R,3R,4S,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]amino]ethyl]phenyl]propanoic acid](/img/structure/B23683.png)

![(3aS*,7aS*)-Benzyl 2-(bromomethyl)hexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate](/img/structure/B23691.png)